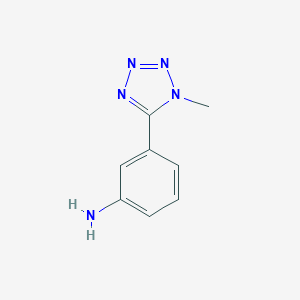

3-(1-methyl-1H-tetrazol-5-yl)aniline

Description

The exact mass of the compound 3-(1-methyl-1H-tetrazol-5-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1-methyl-1H-tetrazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-tetrazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBAMBIEAFCKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560576 | |

| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-12-2 | |

| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline

An In-depth Technical Guide to the Synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline

This guide provides a comprehensive overview of the synthetic pathway for 3-(1-methyl-1H-tetrazol-5-yl)aniline, a valuable heterocyclic building block in modern medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1][2] This document details a reliable, two-step synthetic sequence, beginning with the formation of a nitrophenyl-substituted tetrazole intermediate, followed by a highly efficient reduction to the target aniline. The protocols described herein are grounded in established chemical principles, providing researchers with a robust framework for laboratory-scale synthesis.

Strategic Overview: A Retrosynthetic Approach

The is most logically approached via a two-step sequence that disconnects the molecule at the amine functional group and the tetrazole ring. The primary amine can be readily formed through the reduction of a nitro group, a standard and high-yielding transformation in organic synthesis.[3][4] The tetrazole ring itself is classically constructed via a [3+2] cycloaddition reaction between a nitrile and an azide source.[1][5][6] This leads to the key intermediate, 1-methyl-5-(3-nitrophenyl)-1H-tetrazole.

Caption: Retrosynthetic analysis of 3-(1-methyl-1H-tetrazol-5-yl)aniline.

Part 1: Synthesis of the Key Intermediate: 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole

The initial phase of the synthesis focuses on the construction of the methylated tetrazole ring from 3-nitrobenzonitrile. This process involves two critical transformations: the formation of the 5-substituted-1H-tetrazole ring and its subsequent N-methylation.

Causality Behind Experimental Choices:

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide ion.[5] Using sodium azide (NaN₃) in the presence of a proton source or Lewis acid activates the nitrile for nucleophilic attack by the azide.[6] The subsequent methylation step is crucial for installing the methyl group at the N1 position of the tetrazole ring, preventing undesired N2-isomer formation and eliminating the acidic N-H proton, which can complicate subsequent reactions. The choice of a methylating agent like dimethyl sulfate or methyl iodide is standard for this type of N-alkylation.

Experimental Protocol: Synthesis of 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole

This protocol is a representative procedure based on established methods for tetrazole formation and N-alkylation.

Step 1A: Formation of 5-(3-nitrophenyl)-1H-tetrazole

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitrobenzonitrile (14.8 g, 100 mmol), sodium azide (7.8 g, 120 mmol), and ammonium chloride (6.4 g, 120 mmol).

-

Solvent Addition: Add 150 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 120 °C and maintain vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of ice-cold water and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(3-nitrophenyl)-1H-tetrazole.

Step 1B: N-Methylation

-

Reaction Setup: In a 500 mL flask, dissolve the dried 5-(3-nitrophenyl)-1H-tetrazole (19.1 g, 100 mmol) in 200 mL of acetone. Add potassium carbonate (20.7 g, 150 mmol).

-

Reagent Addition: While stirring vigorously, add dimethyl sulfate (13.9 g, 110 mmol, 10.5 mL) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up: Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-methyl-5-(3-nitrophenyl)-1H-tetrazole.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. youtube.com [youtube.com]

- 7. 1-Methyl-5-(3-nitrophenyl)-1h-tetrazole [webbook.nist.gov]

An In-Depth Technical Guide to 3-(1-methyl-1H-tetrazol-5-yl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline (CAS No. 101258-12-2). The document is designed to serve as a critical resource for researchers and professionals in drug development and medicinal chemistry. It delves into the compound's structure, synthesis, spectral characteristics, and reactivity, with a focus on the interplay between the aniline and tetrazole functional groups. The guide also explores the potential applications of this molecule, particularly as a versatile building block in the synthesis of novel pharmaceutical agents, drawing parallels with other tetrazole-containing compounds that have shown significant biological activity. Detailed protocols, safety information, and predictive data are included to facilitate further research and application.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a privileged scaffold in medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, all while maintaining the necessary acidic character for binding to biological targets. The high nitrogen content of the tetrazole ring also contributes to its unique electronic properties and potential for forming multiple hydrogen bonds.[2] The incorporation of a tetrazole into an aniline framework, as seen in 3-(1-methyl-1H-tetrazol-5-yl)aniline, creates a bifunctional molecule with significant potential as a synthetic intermediate in the development of new therapeutic agents, including antihypertensive, anti-inflammatory, and antimicrobial drugs.[1][3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline is essential for its application in synthesis and drug design. While experimental data for this specific compound is limited, a combination of data from its synthesis, predictions, and analysis of analogous compounds provides a robust profile.

General Properties

The fundamental properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 101258-12-2 | [5][6][7] |

| Molecular Formula | C₈H₉N₅ | [6] |

| Molecular Weight | 175.19 g/mol | [6] |

| Appearance | White solid | [6] |

| Boiling Point | 410.4°C at 760 mmHg (Predicted) | - |

| Flash Point | 202°C (Predicted) | - |

| pKa | ~4.84 (Predicted for 5-(3-Aminophenyl)-1H-tetrazole) | [8][9][10][11] |

| Solubility | Expected to be soluble in water and polar organic solvents | [9][10][11] |

Note: Predicted values are based on computational models and data from structurally similar compounds.

The predicted pKa of approximately 4.84 for the analogous 5-(3-aminophenyl)-1H-tetrazole suggests that the tetrazole ring in the target compound is the primary acidic center.[8][9][10][11] The solubility in water is also inferred from this analogue.[9][10][11]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of 3-(1-methyl-1H-tetrazol-5-yl)aniline.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the methyl and aromatic protons. Based on the reported synthesis, the following shifts were observed in CDCl₃.[6]

-

δ 7.21 (dd, J = 8,7 Hz, 1H): Aromatic proton on the aniline ring.

-

δ 6.99 (s, 1H): Aromatic proton on the aniline ring.

-

δ 6.90 (d, J = 7 Hz, 1H): Aromatic proton on the aniline ring.

-

δ 6.76 (d, J = 8 Hz, 1H): Aromatic proton on the aniline ring.

-

δ 5.44 (bs, 2H): Broad singlet corresponding to the amino (-NH₂) protons.

-

δ 4.10 (s, 3H): Singlet for the methyl (-CH₃) protons.

-

-

-

δ ~10-15 ppm: Methyl carbon.

-

δ ~115-140 ppm: Aniline ring carbons (C-H).

-

δ ~135-140 ppm: Aniline ring carbon attached to the tetrazole.

-

δ ~145-150 ppm: Aniline ring carbon attached to the amino group.

-

δ ~150-155 ppm: Tetrazole ring carbon (C5).

-

The mass spectrum of 3-(1-methyl-1H-tetrazol-5-yl)aniline is expected to show a molecular ion peak corresponding to its molecular weight (175.19 g/mol ). A common fragmentation pathway for aryl-substituted tetrazoles is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion.[3] Further fragmentation of the aniline moiety is also anticipated.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Expected characteristic peaks include:

-

~3400-3300 cm⁻¹: N-H stretching of the primary amine.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1620-1580 cm⁻¹: N-H bending of the primary amine and C=C stretching of the aromatic ring.

-

~1500-1400 cm⁻¹: N=N and C=N stretching of the tetrazole ring.[12]

Synthesis and Reactivity

Synthetic Protocol

A reliable method for the synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline is through the reduction of its nitro precursor, 1-methyl-5-(3-nitrophenyl)-1H-tetrazole.[6]

-

Dissolution: Dissolve 1-methyl-5-(3-nitrophenyl)-1H-tetrazole (28.8 g, 140 mmol) in a mixture of ethyl acetate (430 mL) and methanol (1270 mL).

-

Catalyst Addition: Add palladium on carbon (2.7 g, 10 wt%) to the solution.

-

Hydrogenation: Shake the mixture under a hydrogen atmosphere (60 psig) for 1.5 hours.

-

Filtration and Concentration: Filter the mixture to remove the catalyst. Concentrate the filtrate under vacuum to yield 3-(1-methyl-1H-tetrazol-5-yl)aniline as a white solid (24.0 g, 98% yield).[6]

Caption: Synthetic route to 3-(1-methyl-1H-tetrazol-5-yl)aniline.

Chemical Reactivity

The chemical reactivity of 3-(1-methyl-1H-tetrazol-5-yl)aniline is dictated by its two primary functional groups: the aromatic amine and the tetrazole ring.

The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[13][14][15][16] However, direct nitration can lead to oxidation and the formation of meta-directing anilinium ions in strongly acidic media.[13][15] To achieve selective substitution, protection of the amino group, typically through acetylation, is often necessary.[13][16] Other common reactions of the aniline group include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Caption: Key reactions of the aniline functional group.

The tetrazole ring is generally stable but can undergo thermal decomposition at elevated temperatures, typically between 190–240°C for phenyl tetrazoles, often with the extrusion of nitrogen gas (N₂).[17][18][19] This thermal behavior is an important consideration in designing reaction conditions for modifying other parts of the molecule.

Potential Applications in Drug Discovery

While specific biological activities for 3-(1-methyl-1H-tetrazol-5-yl)aniline have not been extensively reported, its structural motifs are present in numerous biologically active compounds. The tetrazole ring's ability to act as a bioisostere for carboxylic acids makes this compound a valuable starting material for synthesizing analogues of known drugs with potentially improved pharmacokinetic properties.[20][21]

Potential areas of application include:

-

Antihypertensive Agents: Many angiotensin II receptor blockers (ARBs) incorporate a tetrazole ring to mimic the carboxylate group of the natural ligand.

-

Anti-inflammatory Drugs: The tetrazole moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

-

Antimicrobial Agents: Various tetrazole derivatives have demonstrated antibacterial and antifungal activities.[1][4]

The aniline group provides a convenient handle for further chemical modifications, allowing for the construction of diverse libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-(1-methyl-1H-tetrazol-5-yl)aniline. While a specific, detailed safety data sheet (SDS) is not widely available, general guidelines for handling aromatic amines and tetrazole derivatives should be followed. Some suppliers classify this compound as a "Dangerous Good for transport".[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[22][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.[23]

-

Fire Hazard: The compound has a high predicted flash point, but in case of fire, hazardous decomposition products such as nitrogen oxides (NOx) and carbon monoxide (CO) may be released.[22]

Conclusion

3-(1-methyl-1H-tetrazol-5-yl)aniline is a chemical compound with significant potential as a building block in medicinal chemistry and drug development. Its structure combines the bioisosteric properties of the tetrazole ring with the versatile reactivity of an aromatic amine. This guide has synthesized the available data on its physicochemical properties, spectroscopic characteristics, and a reliable synthetic route. While further experimental validation of some properties is warranted, the information presented here provides a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

-

ChemBK. (2024, April 9). 5-(3-Aminophenyl)-1H-tetrazole. Retrieved from [Link]

-

ACS Publications. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | The Journal of Physical Chemistry A. Retrieved from [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Retrieved from [Link]

-

Dumlupınar University. (n.d.). Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. Retrieved from [Link]

-

ResearchGate. (2025, August 7). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. Retrieved from [Link]

-

ACG Publications. (2010, July 20). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Retrieved from [Link]

-

Semantic Scholar. (2024, June 24). Selective Synthesis of 3‑(1H‑Tetrazol-5-yl)-indoles from 2H‑Azirines and Arynes. Retrieved from [Link]

-

ResearchGate. (2018, April 18). (PDF) Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Retrieved from [Link]

-

Beilstein Journals. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

-

ResearchGate. (n.d.). Substitution reactions of 3 with aniline derivatives. Retrieved from [Link]

-

ResearchGate. (2024, September 2). (PDF) Decomposition products of tetrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents.. Retrieved from [Link]

-

YouTube. (2020, July 30). Aniline Electrophilic substitution reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-methyl-1h-1,2,3,4-tetrazol-5-yl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

-

Beilstein Journals. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

-

South African Journal of Chemistry. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (2019, April 10). Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. Retrieved from [Link]

-

Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline | PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions - PMC - PubMed Central. Retrieved from [Link]

-

Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA). Retrieved from [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. 3-(1-Methyl-1H-tetrazol-5-yl)aniline | 101258-12-2 [chemicalbook.com]

- 6. 3-(1-Methyl-1H-tetrazol-5-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]

- 9. chembk.com [chembk.com]

- 10. 5-(3-AMINOPHENYL)TETRAZOLE CAS#: 73732-51-1 [m.chemicalbook.com]

- 11. 5-(3-AMINOPHENYL)TETRAZOLE CAS#: 73732-51-1 [amp.chemicalbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. byjus.com [byjus.com]

- 14. youtube.com [youtube.com]

- 15. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of 3-(1-Methyl-1H-tetrazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the nuanced understanding of a molecule's physical properties is paramount to its successful application. This guide offers a comprehensive technical exploration of 3-(1-methyl-1H-tetrazol-5-yl)aniline, a heterocyclic compound of increasing interest. As a Senior Application Scientist, the following discourse is structured not as a rigid data sheet, but as a narrative that weaves together theoretical underpinnings, practical experimental methodologies, and comparative analysis to provide a holistic understanding of this molecule. Our focus is on the "why" behind the data, offering insights into how the unique structural features of this aminophenyl-N-methyltetrazole influence its macroscopic properties and, consequently, its potential in drug discovery and development.

Molecular Structure and Fundamental Characteristics

At the heart of 3-(1-methyl-1H-tetrazol-5-yl)aniline's properties lies its distinct molecular architecture. The molecule is comprised of an aniline ring substituted at the meta-position with a 1-methyl-1H-tetrazole moiety. This combination of a primary aromatic amine and a nitrogen-rich heterocycle dictates its electronic distribution, polarity, and potential for intermolecular interactions.

Molecular Formula: C₈H₉N₅[1][2]

Molecular Weight: 175.19 g/mol [1][2]

Caption: 2D structure of 3-(1-methyl-1H-tetrazol-5-yl)aniline.

Spectroscopic and Spectrometric Characterization

The unambiguous identification and purity assessment of 3-(1-methyl-1H-tetrazol-5-yl)aniline hinge on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum: A patent disclosure provides the following proton NMR data for 3-(1-methyl-1H-tetrazol-5-yl)aniline in deuterated chloroform (CDCl₃) at 300 MHz:

-

δ 7.21 (dd, J = 8, 7 Hz, 1H): This signal corresponds to one of the aromatic protons on the aniline ring. The doublet of doublets splitting pattern indicates coupling to two neighboring, non-equivalent protons.

-

δ 6.99 (s, 1H): This singlet in the aromatic region is likely the proton positioned between the two substituents on the aniline ring.

-

δ 6.90 (d, J = 7 Hz, 1H): A doublet in the aromatic region, coupled to one adjacent proton.

-

δ 6.76 (d, J = 8 Hz, 1H): Another doublet in the aromatic region, coupled to one adjacent proton.

-

δ 5.44 (bs, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ 4.10 (s, 3H): This sharp singlet corresponds to the three protons of the methyl group attached to the tetrazole ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For 3-(1-methyl-1H-tetrazol-5-yl)aniline, the following characteristic absorption bands are expected:

-

N-H Stretching: The primary amine will exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5]

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The methyl group's C-H stretching will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The aromatic ring and the tetrazole ring will show a series of sharp absorption bands in the 1400-1650 cm⁻¹ region.

-

Tetrazole Ring Vibrations: The tetrazole ring itself has characteristic vibrations, often seen in the 990-1250 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its identity. For 3-(1-methyl-1H-tetrazol-5-yl)aniline (MW = 175.19 g/mol ), a high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. A common fragmentation pathway for aryl-substituted tetrazoles involves the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion.[7]

Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in various environments, including its formulation into a drug product and its interaction with biological systems.

Melting Point

The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice. While an experimental melting point for 3-(1-methyl-1H-tetrazol-5-yl)aniline is not available in the surveyed literature, its structural isomer, 3-(1H-tetrazol-5-yl)aniline, has a reported melting point of 202-205 °C .[5] The presence of the N-methyl group in the target compound may slightly alter the crystal packing and intermolecular forces, potentially leading to a different melting point. It is reasonable to hypothesize that the methylation might disrupt some of the hydrogen bonding capabilities of the tetrazole ring, possibly resulting in a lower melting point compared to its unmethylated counterpart.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a variable heating rate and a viewing lens is used.

-

Procedure:

-

A rapid heating run is first performed to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second, slower heating run (1-2 °C per minute) is conducted, starting from a temperature about 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

-

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The presence of both a polar amine group and a nitrogen-rich tetrazole ring, along with a nonpolar phenyl ring and methyl group, suggests that 3-(1-methyl-1H-tetrazol-5-yl)aniline will exhibit moderate solubility in a range of solvents.

-

Aqueous Solubility: The aniline and tetrazole moieties can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility. The basicity of the aniline group will also contribute to pH-dependent solubility.

-

Organic Solvents: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which are commonly used in preclinical studies.[4]

Experimental Protocol for Equilibrium Solubility (Shake-Flask Method):

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Shake-Flask Method for Solubility Determination.

Acidity/Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. 3-(1-methyl-1H-tetrazol-5-yl)aniline has two key ionizable groups:

-

Anilino Group (-NH₂): This is a basic group. The pKa of the conjugate acid (Ar-NH₃⁺) of aniline is around 4.6. The electron-withdrawing nature of the tetrazole ring is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa for its conjugate acid.

-

Tetrazole Ring: The N-H proton of an unsubstituted tetrazole ring is acidic, with a pKa typically around 4.5-5.0, making it a bioisostere for a carboxylic acid. However, in 3-(1-methyl-1H-tetrazol-5-yl)aniline, the acidic proton on the tetrazole ring is replaced by a methyl group, so this moiety will not exhibit acidic properties. The nitrogen atoms in the tetrazole ring are weakly basic.

A predicted pKa for the conjugate acid of the related compound 3-(1H-tetrazol-5-yl)aniline is 4.84.[5]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). A predicted XlogP value for the isomeric compound 3-(5-methyl-1H-tetrazol-1-yl)aniline is 0.9, suggesting a relatively balanced hydrophilic-lipophilic character.[8]

Crystalline Structure and Stability

Crystallinity

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. While no experimental crystal structure data for 3-(1-methyl-1H-tetrazol-5-yl)aniline has been found, it is expected to be a crystalline solid at room temperature, as indicated by the melting point of its close analog. The potential for polymorphism (the ability to exist in multiple crystalline forms) should be considered during drug development, as different polymorphs can have different physical properties.

Experimental Technique for Determining Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Stability

The stability of 3-(1-methyl-1H-tetrazol-5-yl)aniline under various conditions (e.g., temperature, humidity, light) is a critical factor for its storage and formulation. The tetrazole ring is generally considered to be a stable aromatic system.[9] However, the aniline moiety can be susceptible to oxidation, which may lead to discoloration and degradation over time, particularly when exposed to light and air. Formal stability studies under ICH (International Council for Harmonisation) guidelines would be necessary to fully characterize its degradation pathways and establish appropriate storage conditions.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline. While some experimental data, particularly a ¹H NMR spectrum, is available, a comprehensive experimental characterization of its melting point, solubility, and other physicochemical parameters is still needed for a complete understanding. The provided experimental protocols serve as a roadmap for researchers to obtain this critical data. The interplay between the aniline and N-methyltetrazole moieties endows this molecule with a unique set of properties that make it a compound of interest for further investigation in pharmaceutical and materials science applications. A thorough understanding of these fundamental physical characteristics is the first and most crucial step in unlocking its full potential.

References

-

ACG Publications. Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. (2010-07-20). [Link]

-

ChemBK. 3-(1H-Tetrazol-5-yl)aniline. (2024-04-09). [Link]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]

-

MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

-

1 Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. [Link]

-

MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025-06-26). [Link]

-

South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

-

PubChem. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | C8H9N5 | CID 252640. [Link]

-

PubChem. 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. [Link]

-

PubChem. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492. [Link]

-

ChemWhat. 3-(1-Methyl-1H-tetrazol-5-yl)aniline CAS#: 101258-12-2. [Link]

-

PubChem. 3-(2-Methyl-2H-tetrazol-5-yl)aniline. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(1-Methyl-1H-tetrazol-5-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(1-Methyl-1H-tetrazol-5-yl)aniline | 101258-12-2 [chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | C8H9N5 | CID 252640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(1-methyl-1H-tetrazol-5-yl)aniline (CAS: 101258-12-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Prominence of the Tetrazole Moiety in Modern Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in pharmaceutical and medicinal chemistry.[1][2] Its significance stems primarily from its role as a bioisosteric replacement for the carboxylic acid group, a common functional group in many biologically active molecules.[3][4] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced lipophilicity, metabolic stability, and oral bioavailability.[3][4] The tetrazole moiety's ability to participate in various noncovalent interactions with biological targets has led to its incorporation into over 20 marketed drugs with a wide array of therapeutic applications, from antihypertensive agents like Losartan and Valsartan to antibacterial and anticancer therapies.[1][2][3] This guide focuses on a specific tetrazole-containing building block, 3-(1-methyl-1H-tetrazol-5-yl)aniline, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery and development.

Physicochemical Properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline.

| Property | Value | Source |

| CAS Number | 101258-12-2 | [5] |

| Molecular Formula | C₈H₉N₅ | [5] |

| Molecular Weight | 175.19 g/mol | [5] |

| Appearance | White solid | [1] |

| Synonyms | 1-methyl-5-(3-aminophenyl)tetrazole, 3-(1-methyltetrazol-5-yl)aniline |

Note: Additional physicochemical data such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined experimentally.

Synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline is a multi-step process that begins with the formation of the tetrazole ring, followed by N-alkylation and a final reduction of a nitro group. This section provides a detailed, field-proven protocol, explaining the causality behind the experimental choices.

Overall Synthetic Workflow

The synthetic route can be visualized as a three-stage process:

Stage 1: [3+2] Cycloaddition for Tetrazole Ring Formation

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an organonitrile and an azide to form the 5-substituted tetrazole ring. This method is widely employed due to its efficiency and directness.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 5-(3-nitrophenyl)-1H-tetrazole.

Expert Insights: The use of ammonium chloride in conjunction with sodium azide in situ generates hydrazoic acid, the reactive species in the cycloaddition. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

Stage 2: Regioselective N-Methylation

The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions.[1][2][3][4][6] For the synthesis of the desired N1-methylated product, specific conditions are crucial.

Protocol:

-

Reaction Setup: To a solution of 5-(3-nitrophenyl)-1H-tetrazole (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-methyl-5-(3-nitrophenyl)-1H-tetrazole.

Expert Insights: The choice of a polar aprotic solvent and a mild base like potassium carbonate favors the formation of the N1-methylated isomer. The electron-withdrawing nitro group on the phenyl ring can also influence the regioselectivity of the alkylation.

Stage 3: Catalytic Hydrogenation for Nitro Group Reduction

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Reaction Setup: Dissolve 1-methyl-5-(3-nitrophenyl)-1H-tetrazole (1.0 eq) in a mixture of ethyl acetate and methanol. Add a catalytic amount of 10% palladium on activated carbon (10 wt%).

-

Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-60 psi) with vigorous shaking or stirring for 1.5-3 hours.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain 3-(1-methyl-1H-tetrazol-5-yl)aniline as a white solid with a high yield (typically >95%).[1]

Expert Insights: The combination of ethyl acetate and methanol is an effective solvent system for this hydrogenation. Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. The reaction is typically rapid and proceeds cleanly under these conditions.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.21 (dd, J = 8, 7 Hz, 1H), 6.99 (s, 1H), 6.90 (d, J = 7 Hz, 1H), 6.76 (d, J = 8 Hz, 1H), 5.44 (bs, 2H, -NH₂), 4.10 (s, 3H, -CH₃).[1] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 176.09. |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Applications in Drug Discovery and Development

While specific biological activity data for 3-(1-methyl-1H-tetrazol-5-yl)aniline is not extensively published, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry.

A Scaffold for Bioisosteric Replacement

The primary application of this compound lies in its use as a precursor for more complex molecules where the 1-methyl-tetrazole moiety acts as a bioisostere of a carboxylic acid. The aniline functional group provides a convenient handle for further chemical modifications, allowing for its incorporation into a variety of molecular scaffolds through reactions such as amide bond formation, sulfonylation, or diazotization followed by substitution.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]

- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]

A-Z Guide to the Structural Elucidation of 3-(1-methyl-1H-tetrazol-5-yl)aniline: A Multi-technique Approach

Abstract

The unambiguous determination of a molecule's structure is the bedrock of modern chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough for the complete structural elucidation of 3-(1-methyl-1H-tetrazol-5-yl)aniline, a heterocyclic compound featuring both an aniline and an N-methylated tetrazole moiety. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It details the strategic integration of mass spectrometry, infrared spectroscopy, extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry, culminating in the definitive confirmation by single-crystal X-ray crystallography. Each step is explained with a focus on experimental causality, data interpretation, and protocol validation, reflecting a field-proven, authoritative approach to molecular characterization.

Strategic Overview: An Integrated Elucidation Workflow

The structural elucidation of a novel compound is a systematic process of piecing together a molecular puzzle. For 3-(1-methyl-1H-tetrazol-5-yl)aniline (Molecular Formula: C8H9N5, Molecular Weight: 175.19 g/mol ), the strategy relies on a tiered approach where each analytical technique provides a unique and complementary piece of information.[1][2] The workflow begins with determining the molecular formula and identifying key functional groups, proceeds to map the proton and carbon framework and their connectivity, and concludes with absolute 3D structural confirmation.

Caption: Integrated workflow for the structural elucidation of 3-(1-methyl-1H-tetrazol-5-yl)aniline.

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Causality: The first step is always to determine the molecular weight and, by extension, the molecular formula. Electrospray Ionization (ESI) is the preferred "soft" ionization technique for this molecule, as it typically provides an abundant molecular ion peak with minimal fragmentation, which is crucial for accurate mass determination.[3] We will look for the protonated molecule, [M+H]⁺. The "Nitrogen Rule" is a key principle here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target C8H9N5 (175 g/mol ).

Expected Fragmentation: While ESI minimizes fragmentation, some characteristic losses can be anticipated in tandem MS (MS/MS) experiments. For tetrazoles, common fragmentation pathways include the loss of nitrogen (N2, 28 Da) or hydrazoic acid (HN3, 43 Da).[4][5] The presence of these fragments can provide early, albeit non-definitive, evidence for the tetrazole ring.

| Parameter | Expected Result | Rationale |

| Ionization Mode | ESI-Positive | The aniline amine group is basic and readily protonated. |

| Parent Ion (m/z) | 176.0931 | Corresponds to [C8H9N5 + H]⁺. |

| High-Resolution MS | C8H9N5 | Confirms elemental composition. |

| Key Fragments (MS/MS) | m/z 148, m/z 133 | Potential loss of N2 from the tetrazole ring or cleavage patterns influenced by substituents.[4][6] |

Protocol 1: ESI-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation.[3]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, confirming it matches C8H9N5.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the characteristic vibrations of functional groups. For our target molecule, we expect to see distinct signals for the N-H bonds of the primary amine, aromatic C-H and C=C bonds, and vibrations associated with the tetrazole ring system. The absence of other key signals (e.g., a strong C=O stretch around 1700 cm⁻¹) is equally important for confirming the structure.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch (doublet) | Primary Amine (-NH2)[7] |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1620-1580 | N-H Scissoring | Primary Amine (-NH2)[7] |

| 1590, 1480 | C=C Stretch | Aromatic Ring |

| 1470-1350 | -N=N- / -C=N- Stretch | Tetrazole Ring[8] |

| 1250-1000 | C-N Stretch | Aryl-Amine & Tetrazole Ring[7][9] |

| 900-670 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H2O and CO2 signals.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking. Compare the observed frequencies to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[10] By combining a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, we can unambiguously determine the carbon-hydrogen framework and how the different structural fragments are connected.[1]

¹H NMR: Proton Environment and Count

We expect to see signals corresponding to four distinct proton environments: the aniline -NH2 protons, the three aromatic protons on the substituted ring, and the N-methyl protons on the tetrazole ring. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key identifiers.[11] The amine protons often appear as a broad singlet due to rapid exchange with the solvent.[12]

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum will reveal all eight carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons (those with no attached protons) are absent.

2D NMR: Assembling the Puzzle

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[13] It is essential for tracing the connectivity of the protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to (a one-bond correlation).[13][14] This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the entire structure together. It reveals correlations between protons and carbons that are 2 to 4 bonds away.[14][15] Crucially, it will show the correlation from the N-methyl protons to the tetrazole ring carbons and, most importantly, the correlations between the aniline ring protons and the quaternary carbon of the tetrazole ring, bridging the two halves of the molecule.[16]

Predicted NMR Data Summary (in DMSO-d6):

| Atom Label | ¹H Shift (ppm), Mult., Int. | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~148 | Quaternary | H2, H6 |

| 2 | ~6.8 (t, 1H) | ~115 | CH (+) | C1, C4, C6 |

| 3 | - | ~130 | Quaternary | H2, H4 |

| 4 | ~7.1 (t, 1H) | ~118 | CH (+) | C2, C6, C(Tz) |

| 5 | ~5.3 (br s, 2H) | - | - | C1 |

| 6 | ~6.6 (d, 1H) | ~114 | CH (+) | C1, C2, C4 |

| C(Tz) | - | ~154 | Quaternary | H4, H2, H(Me) |

| N-CH3 | ~4.1 (s, 3H) | ~34 | CH3 (+) | C(Tz) |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Protocol 3: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO helps to resolve the -NH2 protons. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra. Ensure sufficient scans for good signal-to-noise, especially for the ¹³C spectrum.

-

2D Spectra Acquisition: Acquire gradient-selected, phase-sensitive COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.

-

Data Analysis: Process all spectra using appropriate software.

-

Use the HSQC to assign all protonated carbons.

-

Use the COSY to map out the aromatic spin system.

-

Systematically analyze the HMBC spectrum to connect all fragments, paying close attention to correlations to the quaternary carbons.

-

Computational Chemistry: In-Silico Validation

Expertise & Causality: Modern structure elucidation is often enhanced by computational methods.[17] Density Functional Theory (DFT) calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy.[18][19][20] By optimizing the geometry of our proposed structure and then calculating the expected ¹H and ¹³C chemical shifts, we can compare the theoretical data with our experimental results. A strong correlation provides a high level of confidence in our assignments. This process is particularly valuable for resolving ambiguities in complex spectra.

Protocol 4: DFT-Based NMR Prediction

-

Structure Input: Build the 3D structure of 3-(1-methyl-1H-tetrazol-5-yl)aniline in a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)) in a simulated solvent environment (using a Polarizable Continuum Model, PCM, for DMSO).

-

Data Correlation: Convert the calculated shielding tensors to chemical shifts by referencing them against TMS calculated at the same level of theory. Plot the calculated vs. experimental chemical shifts; a linear regression with R² > 0.99 indicates an excellent match.

Single-Crystal X-Ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides an unambiguous solution structure, single-crystal X-ray crystallography offers the ultimate, definitive proof of structure in the solid state.[21][22] This technique determines the precise 3D arrangement of atoms in a crystal by analyzing how they diffract an X-ray beam, providing bond lengths, bond angles, and absolute configuration.[23]

Protocol 5: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions).[22] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a modern X-ray diffractometer.[22] Collect diffraction data, often at a low temperature (~100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms.[23] Refine the atomic positions and thermal parameters against the experimental data until the model converges with good quality indicators (e.g., low R-factor).

-

Structure Validation: The resulting structure provides an absolute confirmation of atom connectivity and stereochemistry, serving as the final, incontrovertible piece of evidence.[24]

Conclusion: Synthesizing the Evidence

The structural elucidation of 3-(1-methyl-1H-tetrazol-5-yl)aniline is achieved through a logical and self-validating sequence of analytical techniques. Mass spectrometry confirms the molecular formula. FT-IR identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity in its entirety. This experimental framework is further validated by computational DFT predictions. Finally, single-crystal X-ray crystallography provides the definitive and absolute three-dimensional structure. This integrated, multi-technique approach ensures the highest degree of scientific integrity and confidence in the final structural assignment.

References

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. (n.d.). National Institutes of Health.

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Publications. (n.d.). ACS Publications.

- Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. (2023, June 1). ACS Publications.

- Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts - eScholarship.org. (n.d.). eScholarship, University of California.

- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC - NIH. (2021, May 29). National Institutes of Health.

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (2008). Life Science Journal.

- Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques - Benchchem. (n.d.). BenchChem.

- E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). EAS.

- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | Scilit. (2021, May 28). Scilit.

- 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Chemistry LibreTexts.

- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). The University of Queensland.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). ACS Publications.

- Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Intertek.

- Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Creative Biostructure.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts.

- Structure elucidation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.

- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (2014). Journal of Chemical and Pharmaceutical Sciences.

- X-ray crystallography - Wikipedia. (n.d.). Wikipedia.

- 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts.

- JAM 2026 Chemistry (CY). (n.d.). IIT Madras.

- CHEM30210 - University College Dublin. (n.d.). University College Dublin.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Emery Pharma.

- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University.

- Video: NMR Spectroscopy Of Amines - JoVE. (2025, May 22). JoVE.

- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Slideshare.

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). ResearchGate.

- 3-(1-methyl-1H-tetrazol-5-yl)aniline | CAS 101258-12-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles - Der Pharma Chemica. (n.d.). Der Pharma Chemica.

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | Scilit [scilit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. jchps.com [jchps.com]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. Video: NMR Spectroscopy Of Amines [jove.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. emerypharma.com [emerypharma.com]

- 17. Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts [escholarship.org]

- 18. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. eas.org [eas.org]

- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 3-(1-methyl-1H-tetrazol-5-yl)aniline Derivatives

Abstract

The tetrazole moiety, a bioisostere of the carboxylic acid group, is a cornerstone in modern medicinal chemistry, imparting favorable pharmacokinetic and metabolic properties to bioactive molecules.[1][2] This guide delves into the biological potential of a specific, yet underexplored, class of tetrazole-containing compounds: the 3-(1-methyl-1H-tetrazol-5-yl)aniline derivatives. While extensive research has illuminated the broad therapeutic landscape of tetrazoles, this document synthesizes the available data and provides a forward-looking perspective on the unique opportunities presented by this particular scaffold. We will explore the rationale behind its design, known biological activities, plausible mechanisms of action, and the experimental methodologies crucial for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the promising, yet nascent, field of 3-(1-methyl-1H-tetrazol-5-yl)aniline derivatives.

The Strategic Advantage of the 3-(1-methyl-1H-tetrazol-5-yl)aniline Core

The design of novel therapeutic agents often hinges on the strategic selection of a core scaffold that balances potency, selectivity, and drug-like properties. The 3-(1-methyl-1H-tetrazol-5-yl)aniline structure is a compelling example of rational drug design, integrating two key pharmacophoric elements: the tetrazole ring and the aniline moiety.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many endogenous ligands and drugs.[1][2] This substitution is advantageous for several reasons:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid group, leading to improved pharmacokinetic profiles.[2]

-

Lipophilicity and Bioavailability: The tetrazole moiety can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes and increasing its oral bioavailability.[2]

-

pKa Modulation: The acidic proton of the tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

The aniline moiety provides a versatile attachment point for a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity. The amino group can be readily acylated, alkylated, or otherwise modified to generate a diverse library of derivatives.

Biological Activities: A Landscape of Therapeutic Potential

While specific biological data for a broad range of 3-(1-methyl-1H-tetrazol-5-yl)aniline derivatives remains an area of active investigation, the broader class of tetrazole- and aniline-containing compounds exhibits significant therapeutic potential, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Tetrazole-containing compounds have demonstrated notable anticancer activity through various mechanisms.[1][2] The hybridization of the tetrazole moiety with other anticancer pharmacophores is a promising strategy for the development of novel therapeutic agents.[3] For instance, pyrazole-tetrazole hybrids have shown significant cytotoxic effects against various cancer cell lines.[2]

Plausible Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Many small molecule anticancer drugs function by inhibiting key enzymes involved in cell proliferation and survival, such as kinases. The 3-(1-methyl-1H-tetrazol-5-yl)aniline scaffold provides a framework for designing potent enzyme inhibitors.

-

Disruption of Protein-Protein Interactions: The aniline moiety can be functionalized to introduce groups that disrupt critical protein-protein interactions within cancer signaling pathways.

-

Induction of Apoptosis: Tetrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]

Antimicrobial and Antifungal Activity

Structurally related 2-(1H-tetrazol-5-yl)anilines have been investigated for their antimicrobial and antifungal properties. The introduction of various substituents on the aniline ring has been shown to modulate the spectrum and potency of their activity.

Structure-Activity Relationship Insights (from related series):

-

Halogenation: The introduction of halogens, such as fluorine, chlorine, or bromine, on the aniline fragment can lead to an increase in antimicrobial activity.

-

Urea Derivatives: The formation of urea derivatives from the aniline nitrogen has been shown to yield compounds with selective activity against Gram-positive bacteria.

Methodologies for Biological Evaluation

A robust and systematic approach to biological evaluation is paramount in elucidating the therapeutic potential of novel chemical entities. The following section outlines key experimental protocols for assessing the anticancer and antimicrobial activities of 3-(1-methyl-1H-tetrazol-5-yl)aniline derivatives.

In Vitro Anticancer Screening

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (3-(1-methyl-1H-tetrazol-5-yl)aniline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the derivatives can be assessed using standard methods such as the broth microdilution assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are used.

-

Inoculum Preparation: Bacterial or fungal cultures are grown to a specific turbidity corresponding to a known cell density.

-

Compound Dilution: The test compounds are serially diluted in a 96-well plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Visualization

For a clear and comparative analysis of biological data, a structured presentation is essential.

Table 1: Hypothetical Anticancer Activity of 3-(1-methyl-1H-tetrazol-5-yl)aniline Derivatives

| Compound ID | R-Group on Aniline | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Parent | H | >100 | >100 | >100 |

| Derivative 1 | 4-Cl | 15.2 | 22.5 | 18.7 |

| Derivative 2 | 4-F | 12.8 | 19.1 | 15.3 |

| Derivative 3 | 4-OCH3 | 45.6 | 58.2 | 51.9 |

| Derivative 4 | 3,4-diCl | 8.5 | 11.3 | 9.1 |

Table 2: Hypothetical Antimicrobial Activity of 3-(1-methyl-1H-tetrazol-5-yl)aniline Derivatives

| Compound ID | R-Group on Aniline | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent | H | >128 | >128 | >128 |

| Derivative 1 | 4-Cl | 32 | 64 | 128 |

| Derivative 2 | 4-F | 16 | 32 | 64 |

| Derivative 3 | 4-OCH3 | 64 | >128 | >128 |

| Derivative 4 | 3,4-diCl | 8 | 16 | 32 |

Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow

To systematically explore the potential of this scaffold, a well-defined workflow is crucial.

Caption: A workflow for the discovery and development of novel 3-(1-methyl-1H-tetrazol-5-yl)aniline derivatives.

Future Directions and Concluding Remarks

The 3-(1-methyl-1H-tetrazol-5-yl)aniline scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. The synthetic tractability of the aniline moiety allows for the creation of large, diverse chemical libraries, which, when coupled with high-throughput biological screening, can rapidly identify lead compounds with potent and selective activities.

Future research should focus on:

-

Systematic SAR Studies: A comprehensive exploration of the chemical space around the aniline ring is necessary to delineate the key structural features required for potent anticancer and antimicrobial activity.

-

Target Identification: For promising hits, target deconvolution studies are essential to identify the specific molecular targets and elucidate the mechanism of action.

-

In Vivo Efficacy: Lead compounds with favorable in vitro profiles should be advanced to preclinical animal models to assess their in vivo efficacy and pharmacokinetic properties.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. (2020). Current Medicinal Chemistry. [Link]

-